References:[2] An efficient, magnetically separable Fe3O4/HAp nanocomposite catalyzed one-pot synthesis of 5-alkoxycarbonyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one derivatives.[7] Design, Synthesis and Molecular Modelling Studies of 1-Methyl-3-(4-Substituted phenyl-1,3-\nthiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones as Potent Anticancer Agents[10] Synthesis, Evaluation of the Antioxidant Activity of Some 5- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [, , ] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives[11] Molecular Docking Studies of (2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one) as Antimalarial and Its Synthesis using Dimethylsulfate[14] Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones.[16] Pharmacological Characterization of a Novel, Potent Adenosine A1 and A2A Receptor Dual Antagonist, 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), in Models of Parkinson's Disease and Cognition[21] In Vivo Antipsychotics: Synthesis, Spectral, Docking and Pharmacokinetic Properties of New 1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one Analogs of Aripiprazole[22] Synthesis, Reactions and Characterization of 1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)[26] Synthesis and characterization of new (E)-N'-(substituted benzylidene)-2-(3-(2-methyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazides
5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one belongs to the class of quinazolinones, a group of compounds characterized by a fused benzene and pyrimidine ring structure. These compounds are often explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The compound can be synthesized from various precursors and has been the subject of numerous studies aimed at understanding its biological potential and optimizing its therapeutic applications .
The synthesis of 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one can be achieved through several methodologies:
The molecular structure of 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one features a quinazolinone core with specific substituents that influence its biological activity. The compound can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one participates in various chemical reactions that expand its utility:
The mechanism of action for 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is primarily linked to its role as an enzyme inhibitor. It has been shown to inhibit various enzymes involved in metabolic pathways:
The specific interactions at the molecular level often involve hydrogen bonding between the amino group and active site residues of target enzymes, facilitating competitive inhibition.
The physical and chemical properties of 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations .
5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one has several significant applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7